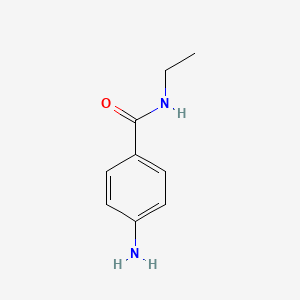

4-Amino-N-ethylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Amino-N-ethylbenzamide and its analogs often involves acylation and catalytic hydrogenation processes. For instance, a specific synthesis route for a related compound started with 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride, followed by acylation and catalytic hydrogenation, yielding high overall yields (Mao Duo, 2000). Such synthetic routes are crucial for producing 4-Amino-N-ethylbenzamide with high purity and yield, enabling further application in research and industry.

Molecular Structure Analysis

The crystal structure and molecular interactions of 4-Amino-N-ethylbenzamide derivatives have been extensively studied. For example, certain (N-pyridylmethylene)aminobenzamides, which are structurally related, show diverse hydrogen-bond interactions indicating structural flexibility beneficial for co-crystallization reactions (C. Aakeröy, A. Beatty, & Keith R. Lorimer, 2006). This flexibility and the ability to form specific molecular interactions are critical for understanding the compound's potential in forming varied molecular assemblies and materials.

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-N-ethylbenzamide are varied and can lead to a wide range of products depending on the reactants and conditions. For example, the reaction with ethyl 3-ethoxymethylene-2,4-dioxovalerate produces pyrrolo[1,2-a]quinazoline derivatives, illustrating the compound's reactivity and potential for generating complex molecules (T. Kurihara, T. Tani, S. Maeyama, & Y. Sakamoto, 1980).

Physical Properties Analysis

The solubility of 4-aminobenzamide, a closely related compound, in various solvents has been studied, offering insights into the physical properties of similar compounds like 4-Amino-N-ethylbenzamide. Such studies help in understanding the dissolution behavior, which is crucial for its application in different solvents and conditions (Jinbo Ouyang et al., 2019).

Chemical Properties Analysis

The reductive chemistry of similar compounds, like the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provides a window into the chemical properties of 4-Amino-N-ethylbenzamide. Such studies reveal the pathways and products of reduction reactions, highlighting the compound's reactivity under various conditions (B. Palmer, P. V. van Zijl, W. A. Denny, & William R. Wilson, 1995).

Wissenschaftliche Forschungsanwendungen

Molar Refraction and Polarizability

4-Amino-N-ethylbenzamide, as a component of an antiemetic drug, has been studied for its molar refraction and polarizability. The study investigated the drug's density and refractive index in aqueous NaCl/LiCl solutions, leading to insights into its molar refractivity and polarizability effects. These properties are crucial for understanding the drug's interactions at the molecular level (Sawale et al., 2016).

Synthesis and Characterization of Polyimides

4-Amino-N-ethylbenzamide derivatives have been used in the synthesis and characterization of novel aromatic polyimides. These materials, developed through polymerization reactions, have potential applications in various fields, such as electronics and materials science, due to their solubility in organic solvents and high degradation temperatures (Butt et al., 2005).

Gastroprokinetic Activity

Research on 4-Amino-N-ethylbenzamide derivatives has explored their potential as gastroprokinetic agents. The derivatives' gastric emptying activities were evaluated, indicating their potential application in treating gastrointestinal disorders (Morie et al., 1995).

Liquid Chromatographic Retention Study

The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including 4-Amino-N-ethylbenzamide, was investigated to understand their retention behavior in chromatography. This research contributes to the field of analytical chemistry, particularly in developing methods for separating and analyzing similar compounds (Lehtonen, 1983).

Solubility and Thermodynamics

The solubility of 4-aminobenzamide in various solvents was measured, and models like the Modified Apelblat model were applied to correlate temperature and solubility relationships. This study provides insights into the compound's dissolution behavior, which is essential for its formulation and application in various fields (Ouyang et al., 2019).

Anticonvulsant Activity

A series of 4-aminobenzamides, including 4-Amino-N-ethylbenzamide, were evaluated for their anticonvulsant effects. These studies are significant in the development of new therapeutic agents for epilepsy and other seizure disorders (Clark et al., 1984).

Environmental Applications

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, a related compound, was used to develop a composite material for removing Ni(II) from aqueous solutions. This research highlights the compound's potential application in environmental remediation and water treatment (Rahman & Nasir, 2019).

Electropolymerization and Electrochemical Applications

Research on the electropolymerization of 4-Amino-N-ethylbenzamide derivatives has led to the development of polymer films for use as electrochemical transducers. These studies are significant in the field of sensor technology and electrochemistry (Santos et al., 2019).

Eigenschaften

IUPAC Name |

4-amino-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROBNRGIMGTXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342014 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-ethylbenzamide | |

CAS RN |

89399-17-7 | |

| Record name | 4-Amino-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)